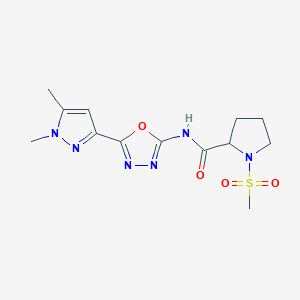

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 1,5-dimethylpyrazole moiety and a methylsulfonyl-substituted pyrrolidine carboxamide group. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its role in modulating biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving its three-dimensional structure, particularly hydrogen-bonding networks and crystal packing, which are vital for understanding stability and reactivity .

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4S/c1-8-7-9(17-18(8)2)12-15-16-13(23-12)14-11(20)10-5-4-6-19(10)24(3,21)22/h7,10H,4-6H2,1-3H3,(H,14,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBGYUVKQGUCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an amine with a suitable carbonyl compound, followed by reduction.

Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the pyrazole or pyrrolidine rings.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1,3,4-oxadiazole derivatives, which are often compared to other heterocyclic systems like 1,2,4-oxadiazoles or pyridine-based analogs. Key structural differentiators include:

- Pyrazole Integration : Unlike many oxadiazole derivatives that utilize phenyl or alkyl substituents, the 1,5-dimethylpyrazole moiety may enhance selectivity for kinases or other enzymes requiring planar aromatic interactions .

Table 1: Hypothetical Structural and Property Comparison

| Compound Name | Core Structure | Key Substituents | Predicted LogP* | Bioactivity (Hypothetical) |

|---|---|---|---|---|

| Target Compound | 1,3,4-oxadiazole | Methylsulfonyl, pyrazole | 1.8 | Kinase inhibition |

| 5-Phenyl-1,3,4-oxadiazole-2-carboxamide | 1,3,4-oxadiazole | Phenyl, carboxamide | 2.5 | Antimicrobial |

| 1,2,4-Oxadiazole-pyrrolidine derivative | 1,2,4-oxadiazole | Methyl, carboxamide | 1.2 | Anti-inflammatory |

*LogP values inferred from substituent contributions .

Hydrogen-Bonding Patterns

The methylsulfonyl group and carboxamide nitrogen can act as hydrogen-bond acceptors and donors, respectively. Graph set analysis (as proposed by Etter) would classify these interactions into motifs like R₂²(8) or C(4), which are common in sulfonamide-containing crystals. This contrasts with non-sulfonylated analogs, which typically exhibit weaker hydrogen-bonding networks .

Predictive Modeling and Bioactivity

Machine learning models, such as XGBoost (), could predict properties like solubility or binding affinity. For instance, the target compound’s lower LogP (estimated 1.8 vs. 2.5 for phenyl-substituted analogs) suggests improved aqueous solubility, aligning with trends observed in sulfonamide derivatives .

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound exhibiting significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , an oxadiazole ring , and a pyrrolidine moiety , which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 398.46 g/mol.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could also possess similar activities. For example, compounds with pyrazole rings have demonstrated significant antileishmanial and antimalarial effects due to their ability to interfere with the biochemical pathways of these pathogens.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Studies on related pyrazole-containing compounds have reported inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, a series of pyrazole derivatives showed varying degrees of COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Target Interaction : The compound likely interacts with specific protein targets involved in disease pathways. Molecular simulations suggest favorable binding patterns within active sites of target proteins.

- Biochemical Pathways : It may influence various biochemical pathways related to inflammation and microbial resistance by altering enzyme activities or receptor interactions.

Pharmacokinetics

The physicochemical properties suggest that the compound may exhibit high solubility in polar solvents, potentially enhancing its bioavailability. However, detailed pharmacokinetic studies are necessary to confirm absorption, distribution, metabolism, and excretion (ADME) characteristics.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar compounds against Leishmania species. The results indicated that derivatives with pyrazole moieties displayed significant inhibitory effects on parasite growth, leading to a hypothesis that this compound may share these properties .

Study 2: COX Inhibition

In another investigation focusing on COX inhibition, several pyrazole-based compounds were synthesized and tested. One derivative showed an IC50 value of 0.52 μM against COX-II, indicating strong potential for anti-inflammatory applications . This suggests that our compound may exhibit similar or enhanced activity due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.